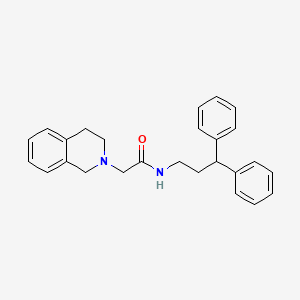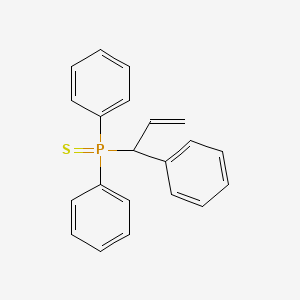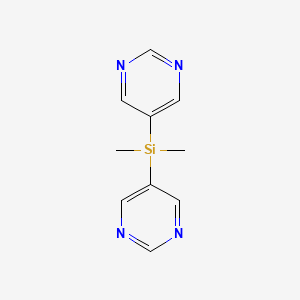
5,5'-(Dimethylsilanediyl)dipyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Di(5-pyrimidinyl)dimethylsilane is a compound that features two pyrimidine rings connected via a dimethylsilane bridge Pyrimidine is a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 3
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Di(5-pyrimidinyl)dimethylsilane typically involves the reaction of pyrimidine derivatives with dimethylchlorosilane. One common method includes the use of a base such as sodium hydride to deprotonate the pyrimidine, followed by the addition of dimethylchlorosilane to form the desired product .
Industrial Production Methods
Industrial production of Di(5-pyrimidinyl)dimethylsilane may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production.
Analyse Chemischer Reaktionen
Types of Reactions
Di(5-pyrimidinyl)dimethylsilane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanol derivatives.
Reduction: Reduction reactions can convert the silane to its corresponding silane hydride.
Substitution: The silicon atom in the compound can undergo nucleophilic substitution reactions, where the dimethyl groups can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like alkoxides or amines are often employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield silanol derivatives, while substitution reactions can produce a variety of substituted silanes.
Wissenschaftliche Forschungsanwendungen
Di(5-pyrimidinyl)dimethylsilane has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Research is ongoing into its potential use in drug development, particularly for its ability to modulate biological pathways.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings
Wirkmechanismus
The mechanism by which Di(5-pyrimidinyl)dimethylsilane exerts its effects is largely dependent on its ability to interact with various molecular targets. The pyrimidine rings can engage in hydrogen bonding and π-π interactions, while the silicon atom can form covalent bonds with other molecules. These interactions enable the compound to modulate biological pathways and catalytic processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyrimidine: A simpler structure with similar aromatic properties.
Dimethylsilane: Lacks the pyrimidine rings but shares the silicon-based core.
Di(5-pyrimidinyl)methylsilane: Similar structure but with a methyl group instead of a dimethyl group.
Uniqueness
Di(5-pyrimidinyl)dimethylsilane is unique due to the combination of its pyrimidine rings and silicon bridge. This structure provides a balance of aromaticity and flexibility, making it particularly useful in applications requiring both stability and reactivity .
Eigenschaften
CAS-Nummer |
828915-32-8 |
|---|---|
Molekularformel |
C10H12N4Si |
Molekulargewicht |
216.31 g/mol |
IUPAC-Name |
dimethyl-di(pyrimidin-5-yl)silane |
InChI |
InChI=1S/C10H12N4Si/c1-15(2,9-3-11-7-12-4-9)10-5-13-8-14-6-10/h3-8H,1-2H3 |
InChI-Schlüssel |
LKITZDYLAYMEMY-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si](C)(C1=CN=CN=C1)C2=CN=CN=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N,N-Dipentyl-4-[2-(pyridin-4-yl)ethenyl]-3-(trifluoromethyl)aniline](/img/structure/B14229633.png)
![Hydroperoxide, 1-[2-(4-methoxyphenyl)ethyl]-1,2-dimethylpropyl](/img/structure/B14229640.png)
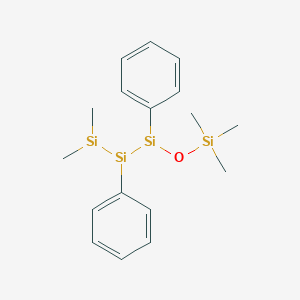
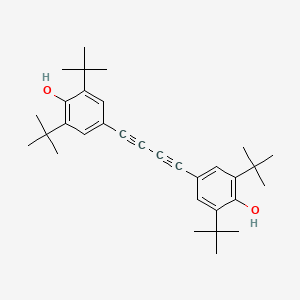
![{4-[(Prop-2-en-1-yl)oxy]phenyl}acetonitrile](/img/structure/B14229680.png)

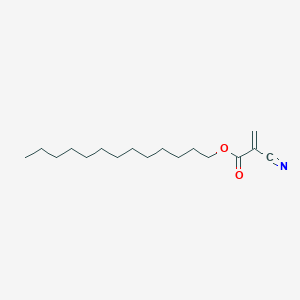
![4H-Imidazo[5,1-D][1,2,3,5]thiatriazine](/img/structure/B14229698.png)
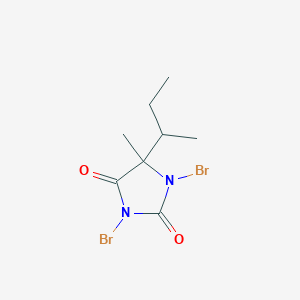
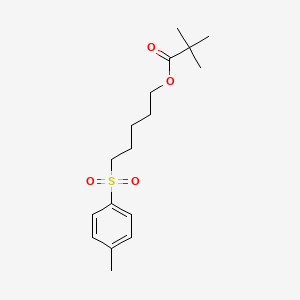
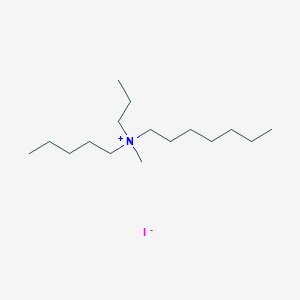
![S-[(1R,2S)-1,2-Diphenyl-2-(pyrrolidin-1-yl)ethyl] ethanethioate](/img/structure/B14229720.png)
